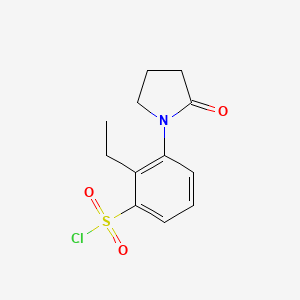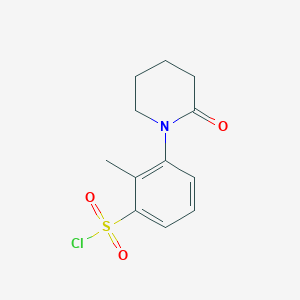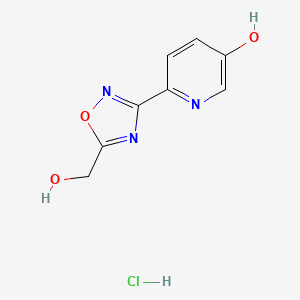![molecular formula C14H10Cl2N2O B11784460 2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole typically involves the reaction of 3,5-dichloro-4-methoxyaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can interact with DNA or proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dichloro-4-methoxyphenyl)-1H-imidazole
- 2-(3,5-Dichloro-4-methoxyphenyl)-1H-pyrazole
- 2-(3,5-Dichloro-4-methoxyphenyl)-1H-oxazole
Uniqueness
2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H10Cl2N2O |
|---|---|
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-4-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-9(15)6-8(7-10(13)16)14-17-11-4-2-3-5-12(11)18-14/h2-7H,1H3,(H,17,18) |
Clave InChI |
RRFZKFWNOMRSNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C2=NC3=CC=CC=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)




![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
